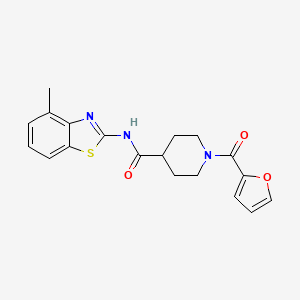
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione, also known as QID, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. QID has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Applications De Recherche Scientifique
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been found to inhibit the production of inflammatory cytokines, reducing inflammation in animal models of rheumatoid arthritis. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. One advantage is its broad range of biological activities, making it a potential treatment for a range of diseases. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity in animal models, making it a potentially safe treatment option. However, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has several limitations, including its low solubility in water and its potential to form insoluble aggregates, which can affect its bioavailability and activity.
Orientations Futures
There are several future directions for 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione research. One direction is the development of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione derivatives with enhanced biological activities and improved pharmacokinetic properties. Another direction is the exploration of the mechanism of action of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione, which could lead to the identification of new targets for drug development. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione could be studied in animal models of various diseases to determine its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the condensation of anthranilic acid with 8-hydroxyquinoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then cyclized under acidic conditions to form 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione derivatives with enhanced biological activities.
Propriétés
IUPAC Name |
2-quinolin-5-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-11-5-1-2-6-12(11)17(21)19(16)15-9-3-8-14-13(15)7-4-10-18-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFPZSZMODNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinolin-5-yl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)


![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)
![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)



![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)